molecular formula C14H14N2O3 B12846023 [2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine

[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine

Cat. No.: B12846023
M. Wt: 258.27 g/mol
InChI Key: OWLXWVCYOVOZES-UHFFFAOYSA-N
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Description

(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is a compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment to Pyridine: The benzo[d][1,3]dioxole moiety is then linked to a pyridine ring via a methoxy group. This step often involves nucleophilic substitution reactions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the methoxy group.

    (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-3-yl)methanamine: This compound has the methanamine group attached to a different position on the pyridine ring.

Uniqueness

The uniqueness of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine lies in its specific structural features, such as the position of the methoxy and methanamine groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Biological Activity

[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine, a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methanamine group and a benzodioxole moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance:

  • In vitro Studies : Cell line assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa15.0Apoptosis induction
    A54910.5Cell cycle arrest
    MCF712.0Inhibition of proliferation

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

  • Neurotransmitter Modulation : Studies suggest that it may enhance levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood stabilization.

Anti-inflammatory Properties

Preliminary research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection in Animal Models :
    • In rodent models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Inflammation Model :
    • In an experimental model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and inflammation markers, indicating its potential role in managing inflammatory diseases .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine

InChI

InChI=1S/C14H14N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,7-9,15H2

InChI Key

OWLXWVCYOVOZES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)CN

Origin of Product

United States

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